Einecs 281-828-1
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Overview
Description
Einecs 281-828-1, also known as 2-tert-butylcyclohexyl acetate, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butylcyclohexyl acetate typically involves the esterification of 2-tert-butylcyclohexanol with acetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In industrial settings, the production of 2-tert-butylcyclohexyl acetate is scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of advanced separation techniques such as distillation and crystallization ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-tert-butylcyclohexyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-tert-butylcyclohexanone or 2-tert-butylcyclohexanoic acid.
Reduction: Formation of 2-tert-butylcyclohexanol.
Substitution: Formation of various substituted cyclohexyl derivatives.
Scientific Research Applications
2-tert-butylcyclohexyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Used in the production of fragrances, flavors, and as an additive in various industrial products.
Mechanism of Action
The mechanism of action of 2-tert-butylcyclohexyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-tert-butylcyclohexanol: The alcohol precursor of 2-tert-butylcyclohexyl acetate.
2-tert-butylcyclohexanone: An oxidation product of 2-tert-butylcyclohexyl acetate.
2-tert-butylcyclohexanoic acid: Another oxidation product of 2-tert-butylcyclohexyl acetate.
Uniqueness
2-tert-butylcyclohexyl acetate is unique due to its ester functional group, which imparts distinct chemical properties compared to its alcohol and ketone counterparts. This uniqueness makes it valuable in various applications, particularly in the fragrance and flavor industries.
Properties
CAS No. |
84030-53-5 |
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Molecular Formula |
C27H43N3O4S |
Molecular Weight |
505.7 g/mol |
IUPAC Name |
decyl hydrogen sulfate;4-[4-(dimethylamino)benzenecarboximidoyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H21N3.C10H22O4S/c1-19(2)15-9-5-13(6-10-15)17(18)14-7-11-16(12-8-14)20(3)4;1-2-3-4-5-6-7-8-9-10-14-15(11,12)13/h5-12,18H,1-4H3;2-10H2,1H3,(H,11,12,13) |
InChI Key |
IMQDQZYZNVIZOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOS(=O)(=O)O.CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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